3-Cyclopropoxy-2-nitrobenzaldehyde
Description
3-Cyclopropoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropoxy group at the 3-position and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c12-6-7-2-1-3-9(10(7)11(13)14)15-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
FKGZMKAGDQKINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-cyclopropoxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the aldehyde group .
Industrial Production Methods: Industrial production of 3-Cycloprop
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 3-Chlorobenzaldehyde (CAS: 587-04-2), a structurally related compound with a chloro substituent at the 3-position instead of a cyclopropoxy-nitro combination. Below is a detailed comparison based on substituent effects, hazards, and applications inferred from the evidence:
Structural and Electronic Effects
Research Findings and Data Gaps
Key Differences in Reactivity
- Nitro Group Influence : The nitro group in this compound would strongly direct electrophilic substitution to the meta position (relative to itself), whereas chloro in 3-Chlorobenzaldehyde directs ortho/para.
- Cyclopropoxy vs. Chloro : The strained cyclopropane ring could undergo ring-opening reactions under acidic or thermal conditions, unlike the stable chloro substituent.
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